2-Methyl-5-vinylpyridine chemical properties and structure
2-Methyl-5-vinylpyridine chemical properties and structure
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Methyl-5-vinylpyridine (B86018) (2M5VP). All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Chemical Identity and Structure
2-Methyl-5-vinylpyridine, also known as 5-ethenyl-2-methylpyridine, is a substituted pyridine (B92270) derivative characterized by a methyl group at the 2-position and a vinyl group at the 5-position.[1] It is a key monomer in the production of specialty polymers and serves as an important intermediate in various chemical syntheses.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 5-ethenyl-2-methylpyridine[1] |
| Synonyms | 2-Picoline, 5-vinyl-; 5-Vinyl-2-picoline; 2-MVP[1][3] |
| CAS Number | 140-76-1[1][3][4] |
| Molecular Formula | C₈H₉N[1][3][5] |
| SMILES | CC1=NC=C(C=C1)C=C[1][5] |
| InChIKey | VJOWMORERYNYON-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
2-Methyl-5-vinylpyridine is a clear to faintly opalescent liquid under standard conditions.[1][3] Its key physical and chemical properties are summarized below.
Table 2: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 119.16 g/mol [1][5] |
| Boiling Point | 181 °C[3] |
| Melting Point | -12.0 °C[3] |
| Freezing Point | -14.3 °C[1] |
| Density | 0.954 g/cm³[6] |
| Refractive Index (at 20 °C) | 1.5400 - 1.5454[1] |
| Flash Point | 56.6 °C[6] |
| Vapor Pressure (at 25 °C) | 1.535 mmHg[4] |
| pKa (Conjugate Acid) | 5.67[1] |
Synthesis of 2-Methyl-5-vinylpyridine
The primary industrial method for producing 2-Methyl-5-vinylpyridine is the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine (MEP).[7] This reaction is typically performed at high temperatures over a catalyst.
Figure 1. Synthesis of 2M5VP via dehydrogenation of MEP.
This protocol is based on the process described in historical patents and represents a general method.[7]
-
Catalyst Preparation: A suitable dehydrogenation catalyst, such as crushed silica (B1680970) brick or ceric oxide, is packed into a stainless steel reaction tube.[7]
-
Vaporization: Liquid 2-methyl-5-ethylpyridine is vaporized. It is often mixed with an equal volume of an inert gas like nitrogen or carbon dioxide.[7]
-
Preheating: The gaseous mixture is preheated to approximately 500 °C.[7]
-
Dehydrogenation Reaction: The preheated gas mixture is passed through the catalyst-packed tube, which is maintained at a reaction temperature of about 700 °C. The space velocity is controlled, for example, between 100-500 h⁻¹ (defined as the total volume of gas at STP per hour divided by the tube volume).[7]
-
Product Condensation: The effluent gas stream, containing 2-methyl-5-vinylpyridine, unreacted 2-methyl-5-ethylpyridine, and hydrogen, is cooled to condense the liquid products.
-
Purification: The condensed liquid is purified, typically by fractional distillation under reduced pressure, to separate the 2-methyl-5-vinylpyridine product from the unreacted starting material.[7] A polymerization inhibitor (e.g., methyl hydroquinone) may be added during distillation.[8]
Chemical Reactivity and Applications
The vinyl group of 2M5VP is highly reactive and susceptible to polymerization, which can be initiated by heat, light, or chemical initiators.[3] This property makes it a valuable monomer for producing poly(2-methyl-5-vinylpyridine) resins.[1] It also participates in addition reactions typical of alkenes. The pyridine nitrogen provides a basic site, allowing it to react with acids to form salts.[3]
Figure 2. Polymerization of 2M5VP monomer into a polymer resin.
Key applications include its use as a monomer for resins, an oil additive, an ore flotation agent, and a dye acceptor.[1][2]
Analytical Methods: Purity Determination
Gas Chromatography (GC) is a standard and effective method for determining the purity of 2-Methyl-5-vinylpyridine and quantifying any related volatile impurities, such as residual 2-methyl-5-ethylpyridine.
Figure 3. General workflow for purity analysis by Gas Chromatography.
This protocol outlines a general procedure for the purity analysis of 2-Methyl-5-vinylpyridine using GC with a Flame Ionization Detector (FID). Specific parameters may require optimization.[9][10][11]
-
Sample Preparation: Prepare a test sample solution by accurately weighing the 2-Methyl-5-vinylpyridine sample and dissolving it in a suitable solvent (e.g., absolute ethanol) to a known concentration (e.g., 1 mg/mL).[11]
-
Chromatographic System:
-
GC Conditions (Illustrative):
-
Inlet Temperature: 240 °C.[12]
-
Detector Temperature: 260 °C.[12]
-
Oven Program: Start at an initial temperature (e.g., 45 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.[12]
-
Injection Volume: 1 µL.
-
Split Ratio: e.g., 5:1.[12]
-
-
Analysis: Inject the prepared sample solution into the GC system.
-
Data Processing: Record the resulting chromatogram. Identify the peak corresponding to 2-Methyl-5-vinylpyridine based on its retention time, confirmed by running a standard.
-
Calculation: Calculate the purity using the peak area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[11]
Spectroscopic Data
Spectroscopic data are crucial for the structural confirmation and identification of 2-Methyl-5-vinylpyridine.
Table 3: Key Spectroscopic Data
| Spectrum Type | Key Peaks / Features |
|---|---|
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 119. Other significant fragments at m/z = 118.[1] |
| Infrared (IR) Spectroscopy | Data available from Coblentz Society Spectral Collection (IR: 1526).[1] |
| ¹H NMR | Spectral data and predicted shifts are available in public databases like NMRShiftDB and ChemicalBook.[1][13] |
| ¹³C NMR | Spectral data available in public databases.[13] |
References
- 1. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 2-methyl-5-vinyl - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Methyl-5-vinylpyridine | 140-76-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]
- 8. 2-Methyl-5-vinylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
- 11. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. 2-Methyl-5-vinylpyridine(140-76-1) 1H NMR spectrum [chemicalbook.com]
